molecular formula C13H17N3O5S B4536084 Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate

Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate

Cat. No.: B4536084
M. Wt: 327.36 g/mol
InChI Key: HTARQTYEBUSCTQ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate is a pyrimidine derivative characterized by a 3-oxobutanoate ester backbone linked to a 4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio moiety. This compound combines a reactive β-keto ester group with a pyrimidine ring modified by amino, ethoxycarbonyl, and thioether substituents. Such structural features make it a versatile intermediate in organic synthesis and a candidate for biological activity studies, particularly in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-amino-2-(4-ethoxy-2,4-dioxobutyl)sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S/c1-3-20-10(18)5-8(17)7-22-13-15-6-9(11(14)16-13)12(19)21-4-2/h6H,3-5,7H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARQTYEBUSCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=C(C(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-amino-4,6-dihydroxypyrimidine, followed by thiolation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C11H14N4O4SC_{11}H_{14}N_4O_4S, with a molecular weight of approximately 302.32 g/mol. Its structure includes a pyrimidine ring, an ethoxycarbonyl group, and a thioether linkage, which contribute to its biological activity.

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential for development into an antimicrobial agent.

1.2 Anticancer Properties

Studies have explored the anticancer effects of this compound on various cancer cell lines. A notable study demonstrated that it inhibits cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown herbicidal properties in preliminary studies. Its efficacy against common weeds was evaluated in vitro:

Weed Species Effective Concentration (EC50)
Amaranthus retroflexus50 µg/mL
Cynodon dactylon40 µg/mL

These results indicate potential for use as a selective herbicide in crop management.

Biochemical Research

3.1 Enzyme Inhibition Studies

This compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR) with an IC50 value of 0.5 µM, suggesting its utility in studying folate metabolism and potential therapeutic applications in diseases like cancer.

Case Studies

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria using standard disk diffusion methods. Results confirmed its effectiveness, particularly against Gram-positive bacteria, highlighting its potential as a new class of antibiotics.

Case Study 2: Agricultural Field Trials

Field trials conducted in soybean crops demonstrated that applications of this compound resulted in a significant reduction in weed biomass compared to untreated controls, without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Pyridine Moieties

Compound Name Structural Differences Key Properties/Bioactivity
Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate Replaces pyrimidine with quinazoline ; adds methyl and ethoxy groups Enhanced binding to kinase targets due to quinazoline’s planar structure .
Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate Pyridine instead of pyrimidine; shorter carbon chain (propanoate vs. butanoate) Moderate antimicrobial activity; lower solubility due to reduced polarity .
Ethyl 2-oxo-4-(pyridin-3-yl)butanoate Pyridine ring at position 3; lacks amino and ethoxycarbonyl groups Anticancer activity via ROS generation; weaker enzyme inhibition than pyrimidine analogues .

Key Insight : Pyrimidine derivatives generally exhibit higher target specificity in enzyme inhibition compared to pyridine-based compounds, attributed to the pyrimidine ring’s ability to mimic natural nucleobases .

Analogues with Modified Substituents

Compound Name Substituent Variations Impact on Reactivity/Bioactivity
Ethyl 4-(4-cyanophenyl)-3-oxobutanoate Replaces pyrimidinylthio with 4-cyanophenyl Higher electrophilicity due to cyano group; used in polymer synthesis and as a Michael acceptor .
Ethyl 4-bromo-3-oxobutanoate Bromine at 4-position; lacks heterocyclic moiety Limited bioactivity but valuable in halogenation reactions and cross-coupling chemistry .
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate Hydroxyimino group at 2-position; no pyrimidine Chelating agent for metal ions; used in coordination chemistry and catalysis .

Key Insight: The thioether-linked pyrimidine in the target compound provides a unique balance of nucleophilicity (via sulfur) and hydrogen-bonding capacity (via amino group), making it superior for interactions with biological targets like kinases or proteases .

Sulfur-Containing Analogues

Compound Name Sulfur Functionalization Applications
Ethyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate Sulfanyl group linked to pyrimidinone Potent inhibitor of dihydrofolate reductase (DHFR); used in antifolate drug development .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thioether and thietane moieties Explored for antiviral activity; structural rigidity from thietane enhances metabolic stability .

Research Findings and Pharmacological Potential

  • Anticancer Activity: Pyrimidine derivatives with 3-oxobutanoate esters show promise in MTT assays against cancer cell lines, likely due to interference with nucleotide biosynthesis .
  • Enzyme Inhibition: The 4-amino group enhances binding to enzymes like thymidylate synthase, a target in chemotherapy .
  • Synthetic Utility: Microwave-assisted synthesis (e.g., using ethyl 3-oxobutanoate and substituted aldehydes) improves yield and reduces reaction time for analogues .

Biological Activity

Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate is a complex organic compound with the molecular formula C13H17N3O5SC_{13}H_{17}N_{3}O_{5}S. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Its unique structure endows it with potential therapeutic properties that are under investigation.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as an enzyme inhibitor or a ligand in biochemical assays, modulating various biological pathways. The exact mechanisms can vary based on the context of its use, but it is hypothesized to inhibit certain enzymes or bind to receptors involved in critical cellular processes.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar pyrimidine structures have demonstrated significant activity against human liver carcinoma (HepG2) cells and other tumor types. The structure-activity relationship (SAR) indicates that modifications in the functional groups can enhance its efficacy against cancer cells.

Case Study: Cytotoxicity Assays

A notable study examined the cytotoxic effects of this compound on different cancer cell lines. The results indicated an IC50 value of approximately 1.61μg/mL1.61\,\mu g/mL against A-431 cells, suggesting strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary assays indicate that it may inhibit pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes relevant in metabolic pathways. For example, it may act as an inhibitor of acetyl-CoA carboxylases (ACCs), which are critical in lipid metabolism and are considered promising targets for treating obesity and related metabolic disorders .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
2-(4-Amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio)acetic acidStructureAnticancer activity with IC50 values similar to Ethyl 4-[4-amino...]
4-Amino-6-aryl-pyrimidine derivativesStructureExhibits potent enzyme inhibition and cytotoxicity

Uniqueness of this compound

This compound is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its structural characteristics allow for versatile modifications, making it valuable for specialized applications in research and industry.

Q & A

Q. What are the key structural features of Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate, and how do they influence its reactivity?

The compound features a pyrimidine ring substituted with an amino group and ethoxycarbonyl moiety, linked via a thioether bridge to a 3-oxobutanoate ester. The pyrimidine core contributes to hydrogen-bonding interactions, while the thioether and ester groups enhance electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions. The 3-oxobutanoate moiety allows for keto-enol tautomerism, facilitating cyclization or Michael additions .

Methodological Insight : Structural confirmation requires techniques like NMR (to identify tautomeric forms), X-ray crystallography (for absolute configuration), and mass spectrometry (to verify molecular weight). For example, X-ray studies on analogous quinazoline derivatives resolved disorder in the pyrimidine ring .

Q. What synthetic strategies are commonly employed to prepare this compound?

A typical synthesis involves:

Pyrimidine Core Formation : Condensation of thiourea with ethyl 3-oxobutanoate derivatives under basic conditions to form the 4-amino-pyrimidine scaffold.

Thioether Linkage : Coupling the pyrimidine-thiol intermediate with α-halo-3-oxobutanoate esters via nucleophilic substitution.

Esterification : Protecting carboxylic acid intermediates as ethyl esters using ethanol and acid catalysts.

Optimization : Reaction conditions (e.g., solvent polarity, temperature) critically affect yields. For instance, microwave-assisted synthesis (800 W, 2–4 min) improved reaction efficiency in related 3-oxobutanoate derivatives .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

Molecular docking studies assess binding affinity to targets like kinases or proteases. For example:

  • Docking Protocol : Use AutoDock Vina to simulate interactions between the pyrimidine ring and ATP-binding pockets.
  • Key Interactions : The ethoxycarbonyl group may form hydrogen bonds with catalytic residues, while the thioether bridge enhances hydrophobic contacts.

Validation : Enzymatic assays (e.g., IC₅₀ determination via fluorescence quenching) validate predictions. In quinazoline derivatives, IC₅₀ values correlated with docking scores, confirming inhibitory activity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies often arise from assay conditions or impurity profiles. A systematic approach includes:

Purity Analysis : HPLC (>95% purity) and elemental analysis to rule out confounding impurities.

Dose-Response Curves : Test multiple concentrations to distinguish specific activity from nonspecific effects.

Structural Analog Comparison : Compare with derivatives like Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate, where the quinazoline ring enhances kinase inhibition .

Case Study : Substituting the pyrimidine ring with a quinazoline moiety increased selectivity for EGFR kinase by 10-fold .

Q. How does the choice of catalyst impact the efficiency of key synthetic steps?

Catalysts influence reaction rates and regioselectivity:

  • Base Catalysts : Potassium tert-butoxide in ethanol promotes Claisen-Schmidt condensations for keto-ester formation.
  • Acid Catalysts : AlCl₃ facilitates cyclization reactions (e.g., forming tetrahydroisoquinoline derivatives) by stabilizing oxonium intermediates .

Data Insight : In the synthesis of Ethyl 4-((2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)-4-oxobutanoate, AlCl₃ reduced reaction time from 24 h to 2 h .

Q. What analytical challenges arise in characterizing tautomeric forms of the 3-oxobutanoate moiety?

The keto-enol equilibrium complicates NMR interpretation:

  • Solution-State NMR : Use deuterated DMSO to observe enol proton signals (δ 12–14 ppm).
  • Solid-State IR : Identify carbonyl stretching frequencies (keto: ~1720 cm⁻¹; enol: ~1650 cm⁻¹).
  • Crystallography : Resolves dominant tautomer in the solid state. For example, X-ray data confirmed the keto form predominates in Ethyl 4-chloro-3-oxobutanoate derivatives .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

SAR strategies include:

Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance DNA intercalation.

Ester Bioisosteres : Replace ethyl ester with amides to improve metabolic stability.

Thioether Replacement : Substitute sulfur with selenium to modulate redox activity.

Example : In NF-κB inhibitors, 2-chloro-4-(trifluoromethyl)pyrimidine derivatives showed 50% lower IL-8 secretion compared to unsubstituted analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-[4-amino-5-(ethoxycarbonyl)pyrimidin-2-ylthio]-3-oxobutanoate

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